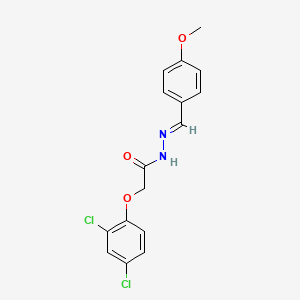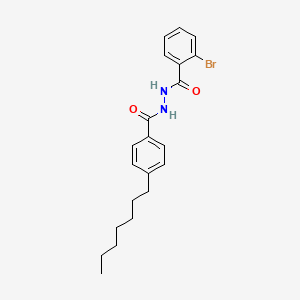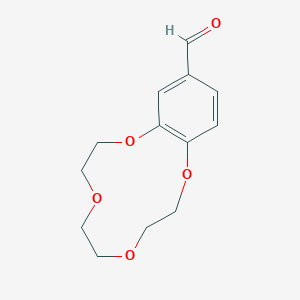
2-(2,4-dichlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2,4-dichlorophénoxy)-N'-(4-méthoxybenzylidène)acétohydrazide est un composé organique appartenant à la classe des hydrazides. Il se caractérise par la présence d'un groupe dichlorophénoxy et d'un groupe méthoxybenzylidène liés à une chaîne principale d'acétohydrazide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(2,4-dichlorophénoxy)-N'-(4-méthoxybenzylidène)acétohydrazide implique généralement la condensation de l'hydrazide de l'acide 2-(2,4-dichlorophénoxy)acétique avec le 4-méthoxybenzaldéhyde. La réaction est généralement effectuée dans un solvant organique tel que l'éthanol ou le méthanol sous reflux. Le mélange réactionnel est ensuite refroidi et le produit est isolé par filtration et purifié par recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2,4-dichlorophénoxy)-N'-(4-méthoxybenzylidène)acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazide en une amine.
Substitution : Le groupe dichlorophénoxy peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution.
Principaux produits formés
Oxydation : Dérivés oxydés du composé d'origine.
Réduction : Amines dérivées de la réduction du groupe hydrazide.
Substitution : Produits substitués où le groupe dichlorophénoxy est remplacé par d'autres groupes fonctionnels.
Applications De Recherche Scientifique
Le 2-(2,4-dichlorophénoxy)-N'-(4-méthoxybenzylidène)acétohydrazide a plusieurs applications en recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu'agent antimicrobien et anticancéreux.
Chimie agricole : Le composé est étudié pour ses propriétés herbicides.
Études biologiques : Il est utilisé dans des études liées à l'inhibition enzymatique et à la liaison aux protéines.
Mécanisme d'action
Le mécanisme d'action du 2-(2,4-dichlorophénoxy)-N'-(4-méthoxybenzylidène)acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Dans les applications médicinales, il peut inhiber l'activité de certaines enzymes ou protéines, entraînant des effets antimicrobiens ou anticancéreux. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et du système biologique étudié.
Mécanisme D'action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(4-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- Hydrazide de l'acide 2-(2,4-dichlorophénoxy)acétique
- Hydrazone de 4-méthoxybenzaldéhyde
- 2-(2,4-dichlorophénoxy)-N'-(4-méthoxybenzylidène)acétohydrazone
Unicité
Le 2-(2,4-dichlorophénoxy)-N'-(4-méthoxybenzylidène)acétohydrazide est unique en raison de la combinaison de ses groupes dichlorophénoxy et méthoxybenzylidène, qui confèrent des propriétés chimiques et biologiques spécifiques. Cette unicité en fait un composé précieux pour la recherche dans divers domaines, notamment la chimie médicinale et la chimie agricole.
Propriétés
Formule moléculaire |
C16H14Cl2N2O3 |
|---|---|
Poids moléculaire |
353.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-22-13-5-2-11(3-6-13)9-19-20-16(21)10-23-15-7-4-12(17)8-14(15)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
Clé InChI |
PEZPZJIKGWVYCJ-DJKKODMXSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)


![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)
![[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium](/img/structure/B11708923.png)
-](/img/structure/B11708925.png)
![2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11708926.png)
![1-Naphthalenecarboxamide, 2-methoxy-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11708935.png)
![2-Phenylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B11708941.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B11708944.png)
![N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B11708946.png)
![4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11708959.png)
![2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11708963.png)
![3-{2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11708981.png)
